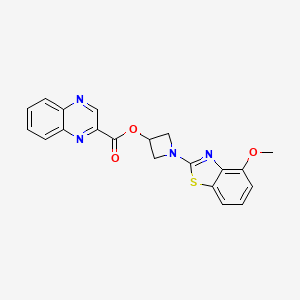![molecular formula C15H24N4O2S B6505243 N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921829-84-7](/img/structure/B6505243.png)
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (N-BCAT) is a small molecule that has been used in scientific research to study various biochemical and physiological processes. N-BCAT is a synthetic compound that has a unique structure and is a derivative of carbamate. It has been used to study the effects of various drugs, proteins, and other molecules on cells and organisms. N-BCAT has a wide range of applications in scientific research, including in the fields of drug development, protein structure, and gene regulation.
Mécanisme D'action
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has been shown to bind to specific proteins and other molecules in the body. It binds to these molecules by forming a covalent bond, which then triggers a cascade of biochemical reactions. These reactions can lead to the activation or inhibition of various proteins and other molecules, which can then lead to changes in the cell or organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to activate certain receptors. It has been found to affect the expression of certain genes, as well as to alter the metabolism of certain molecules. This compound has also been found to have an effect on the immune system, as well as to have an effect on the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is soluble in a variety of solvents, which makes it easy to use in experiments. However, one of the main limitations is that it is not very stable, and can decompose over time. Additionally, it can be difficult to purify, and can sometimes produce unwanted side products.
Orientations Futures
There are a number of potential future directions for the use of N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide in scientific research. One potential direction is to use it to study the effects of various drugs on the immune system. Additionally, it could be used to study the effects of various hormones on the body, as well as to study the regulation of gene expression. Additionally, it could be used to study the structure and function of proteins, as well as to study the effects of various drugs on cells and organisms. Finally, it could be used to study the effects of various environmental factors on cells and organisms.
Méthodes De Synthèse
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can be synthesized using a variety of methods. The most common method is the reaction of cyclopentylcarbamic acid chloride with 2-butan-2-yl-2-amino-1,3-thiazol-4-yl acetamide in the presence of a base. This reaction produces a mixture of this compound and the corresponding cyclopentylcarbamate. The cyclopentylcarbamate can be separated from the this compound by chromatography.
Applications De Recherche Scientifique
N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has been used in various scientific research applications. It has been used to study the effects of various drugs, proteins, and other molecules on cells and organisms. It has also been used to study the structure and function of proteins, as well as the regulation of gene expression. This compound has been used to study the effects of various drugs on the immune system, as well as the effects of various hormones on the body.
Propriétés
IUPAC Name |
N-butan-2-yl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-3-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-5-7-11/h9-11H,3-8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABVWWIWUMWCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)


![2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6505201.png)
![6-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6505203.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6505206.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6505217.png)
![3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6505221.png)
![4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505226.png)
![ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6505250.png)
![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6505264.png)